Biochemical Potency and UCHL3 Selectivity vs. LDN-57444
6RK73 demonstrates exceptional selectivity for UCHL1, with an IC50 of 0.23 µM, while showing negligible inhibition of the closely related UCHL3 (IC50 = 236 µM) [1]. This represents a >1000-fold selectivity window. In contrast, the widely used UCHL1 inhibitor LDN57444 also potently inhibits UCHL3 (IC50 = 25 µM), introducing significant off-target activity .
LDN-57444 IC50 0.88 µM; ~28× selectivity
| Evidence Dimension | Inhibitory potency and selectivity between UCHL1 and UCHL3 |
|---|---|
| Target Compound Data | UCHL1 IC50 = 0.23 µM; UCHL3 IC50 = 236 µM |
| Comparator Or Baseline | LDN57444: UCHL1 IC50 = 0.40 µM; UCHL3 IC50 = 25 µM |
| Quantified Difference | Selectivity ratio (UCHL3 IC50 / UCHL1 IC50): 6RK73 ≈ 1026; LDN57444 ≈ 62.5 |
| Conditions | Biochemical inhibition assays with recombinant enzymes [1] |
Why This Matters
This >1000-fold selectivity is critical for researchers needing to attribute a biological phenotype solely to UCHL1 inhibition without the confounding effects of UCHL3 inhibition, which is unavoidable with LDN57444.
- [1] Liu S, et al. Deubiquitinase UCHL1 promotes breast cancer metastasis via TGF-beta signaling. Clin Cancer Res. 2020;26(6):1460-1473. View Source
